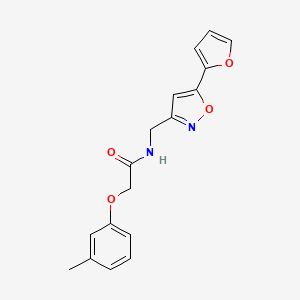

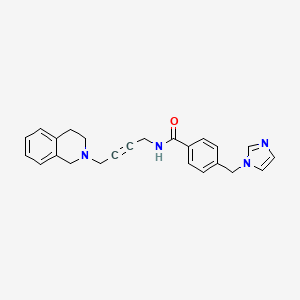

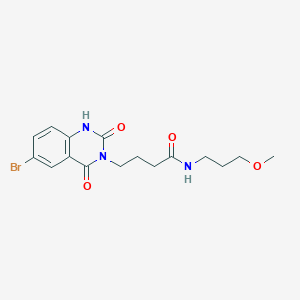

![molecular formula C10H18ClN B2569235 Dispiro[3.0.35.24]decan-9-amine;hydrochloride CAS No. 2416230-25-4](/img/structure/B2569235.png)

Dispiro[3.0.35.24]decan-9-amine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dispiro[3.0.35.24]decan-9-amine;hydrochloride is a chemical compound with the CAS Number: 2416230-25-4 . It has a molecular weight of 187.71 . This compound is typically available in powder form .

Molecular Structure Analysis

The InChI code for Dispiro[3.0.35.24]decan-9-amine;hydrochloride is1S/C10H17N.ClH/c11-8-7-9 (3-1-4-9)10 (8)5-2-6-10;/h8H,1-7,11H2;1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

Dispiro[3.0.35.24]decan-9-amine;hydrochloride is a powder that is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación

Spectrophotofluorometric Analysis

Sterling and Haney (1974) discuss the use of fluorescamine, a compound related to dispiro structures, for the spectrophotofluorometric analysis of procainamide and sulfadiazine in the presence of primary aliphatic amines. This method is significant for the determination of drugs containing primary aromatic amino substituents, showcasing the analytical applications of dispiro-related compounds in pharmaceutical sciences (Sterling & Haney, 1974).

Stereospecific Addition Reactions

McCarthy, Connor, and Rosenfeld (1978) explored the stereospecific addition of Dimethylsulfonium Methylide to 9,10-Anthraquinone, demonstrating the chemical reactivity and structural peculiarities of dispiro compounds in synthetic organic chemistry (McCarthy, Connor, & Rosenfeld, 1978).

Antimalarial Activity

Sabbani et al. (2008) synthesized piperidine dispiro-1,2,4-trioxane analogues with nanomolar antimalarial activity, highlighting the potential of dispiro compounds in developing new antimalarial drugs. This research underscores the role of such structures in medicinal chemistry for targeting specific diseases (Sabbani et al., 2008).

Synthesis and Thermal Properties

SiniN., Azechi, and Endo (2015) discussed the synthesis and properties of spiro-centered benzoxazines, focusing on the thermal stability and polymerization temperature. This study is significant for materials science, especially in the development of thermally stable polymers with potential applications in various industrial sectors (SiniN., Azechi, & Endo, 2015).

Immunomodulatory Agents

Badger et al. (1990) explored the antiarthritic and suppressor cell-inducing activity of azaspiranes, a class of immunomodulatory agents. This research provides insight into the structure-function relationships of dispiro compounds and their potential therapeutic applications in autoimmune diseases (Badger et al., 1990).

Synthesis Techniques

Baldwin and Shukla (1999) reported efficient synthesis techniques for Dispiro[2.1.3.2]decane, showcasing the advancements in synthetic methods for constructing complex dispiro structures. This work is crucial for organic chemists interested in the synthesis of novel compounds with dispiro frameworks (Baldwin & Shukla, 1999).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle the compound safely.

Propiedades

IUPAC Name |

dispiro[3.0.35.24]decan-9-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N.ClH/c11-8-7-9(3-1-4-9)10(8)5-2-6-10;/h8H,1-7,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWUIVESKALGIKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CC(C23CCC3)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

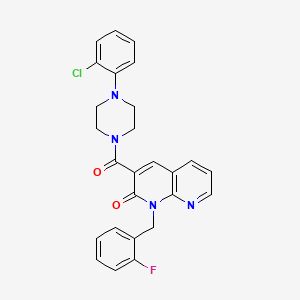

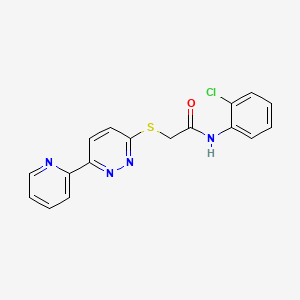

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2569152.png)

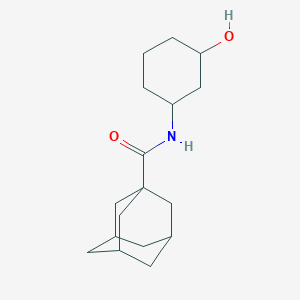

![3-[(3-chloro-4-methylphenyl)imino]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2569160.png)

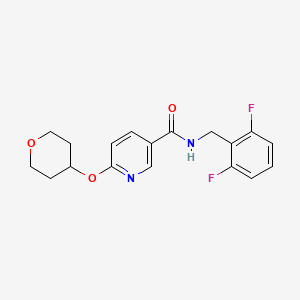

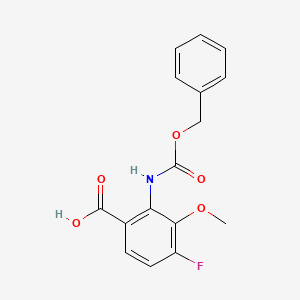

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2569167.png)

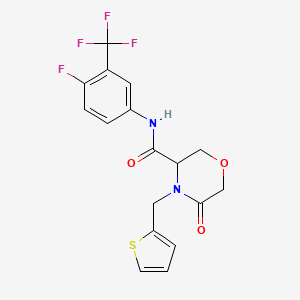

![N-[4-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)phenyl]acetamide](/img/structure/B2569169.png)